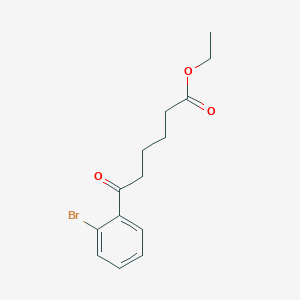

Ethyl 6-(2-bromophenyl)-6-oxohexanoate

Description

Ethyl 6-(2-bromophenyl)-6-oxohexanoate is an ester derivative featuring a 2-bromophenyl group attached to a 6-oxohexanoate backbone. Its molecular formula is C₁₄H₁₇BrO₃, with a molecular weight of 313.19 g/mol. The compound is structurally characterized by:

- A 2-bromophenyl substituent at the 6-position of the hexanoate chain.

- An ethyl ester group at the terminal carboxylic acid position.

- A ketone group at the 6-position, which confers reactivity in nucleophilic addition or reduction reactions.

This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to the bromine atom’s role as a leaving group in substitution reactions .

Properties

IUPAC Name |

ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZMIKCSMXHIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645538 | |

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-26-3 | |

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-bromophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-bromophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-(2-bromophenyl)-6-oxohexanoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: 6-(2-bromophenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(2-bromophenyl)-6-hydroxyhexanoate.

Substitution: Ethyl 6-(2-substituted phenyl)-6-oxohexanoate derivatives.

Scientific Research Applications

Ethyl 6-(2-bromophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-bromophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key analogues and their substituent-driven differences:

Key Observations :

- Electron-Withdrawing Groups (Br, Cl) : The bromo and dichloro derivatives exhibit higher electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution. Bromine’s larger atomic radius may slow reaction kinetics compared to chlorine .

- Electron-Donating Groups (OCH₃): Methoxy-substituted analogues (e.g., ethyl 6-(2-methoxyphenyl)-6-oxohexanoate) demonstrate increased stability due to resonance effects, as evidenced by predictable boiling points (373.8°C) and densities (1.068 g/cm³) .

- Heterocyclic and Functionalized Analogues : Derivatives with morpholine or imidazole groups (e.g., CAS 898751-53-6 ) show enhanced bioavailability and binding to biological targets, such as enzymes or receptors .

Spectroscopic and Physical Properties

NMR Data Comparison:

- Ethyl 6-(2-bromophenyl)-6-oxohexanoate: Anticipated ¹H NMR signals include aromatic protons (δ 7.2–7.8 ppm) and ethyl ester protons (δ 1.2–4.2 ppm), similar to ethyl 6-(2-iodophenyl)-6-oxohexanoate (δ 0.88–7.84 ppm for aromatic and ethyl groups) .

- Ethyl 6-(diphenylmethyleneaminooxy)-6-oxohexanoate: Distinct ¹³C NMR signals at δ 168.8 (ester C=O) and δ 124.5 (CF₃ group) highlight electronic effects of trifluoromethyl substituents .

Thermal and Solubility Trends:

- Brominated derivatives generally exhibit higher melting points due to increased molecular mass and halogen-driven intermolecular forces.

- Morpholine-containing analogues (e.g., CAS 898792-48-8) demonstrate improved solubility in polar solvents, attributed to the morpholine ring’s hydrophilic nature .

Biological Activity

Ethyl 6-(2-bromophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

Ethyl 6-(2-bromophenyl)-6-oxohexanoate features a six-carbon chain with a keto group and a bromobenzene substituent. Its molecular formula is , with a molecular weight of approximately 299.15 g/mol. The presence of the bromine atom in the phenyl group is notable as brominated compounds often exhibit enhanced biological efficacy compared to their non-brominated counterparts.

The biological activity of ethyl 6-(2-bromophenyl)-6-oxohexanoate can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory and cancer pathways, potentially modulating cellular responses.

- Receptor Binding : The compound's structure allows it to bind to receptors that regulate cell proliferation and apoptosis, influencing cancer progression and inflammatory responses.

Biological Activities

Research has highlighted several key biological activities associated with ethyl 6-(2-bromophenyl)-6-oxohexanoate:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Data Tables

The following table summarizes the biological activities and experimental findings related to ethyl 6-(2-bromophenyl)-6-oxohexanoate:

| Biological Activity | Study Type | Findings |

|---|---|---|

| Antimicrobial | In vitro | Significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory | In vitro | Reduction in cytokine release in LPS-stimulated macrophages. |

| Anticancer | Cell line assays | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity. |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of ethyl 6-(2-bromophenyl)-6-oxohexanoate against common pathogens. The results showed a cumulative reduction of bacterial growth by over 90%, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including MCF-7 and HepG2. Results demonstrated significant cytotoxic effects, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.